

Application Notes and Protocols for Preparing DB1976 Dihydrochloride Stock Solutions

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Compound of Interest

Compound Name: *DB1976 dihydrochloride*

Cat. No.: *B2680765*

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This document provides detailed protocols and essential data for the preparation, storage, and handling of stock solutions of **DB1976 dihydrochloride**, a potent, cell-permeable inhibitor of the transcription factor PU.1.

Introduction to DB1976 Dihydrochloride

DB1976 dihydrochloride is a selenophene-containing heterocyclic dication that functions as a powerful inhibitor of the ETS-family transcription factor PU.1.^{[1][2][3]} It acts by binding to the DNA minor groove at AT-rich sequences, which are common in PU.1 cognate binding sites, thereby displacing the DNA-bound PU.1.^[4] The compound potently inhibits PU.1 binding with an IC₅₀ value of 10 nM and induces apoptosis in cancer cells, making it a valuable tool for studying cellular processes regulated by PU.1, such as in acute myeloid leukemia (AML).^{[1][5]} The dihydrochloride salt form is recommended for use as it is more stable than the free base.
^[2]

Physicochemical Properties

A summary of the key physicochemical properties of **DB1976 dihydrochloride** is presented below.

Property	Value	Reference
CAS Number	2369663-93-2	[1] [5]
Molecular Formula	C ₂₀ H ₁₈ Cl ₂ N ₈ Se	[5]
Molecular Weight	520.28 g/mol	[5] [6]
Appearance	Yellow solid powder	[6]

Stock Solution Preparation

The selection of a suitable solvent is critical for the successful application of **DB1976 dihydrochloride** in experiments. The following tables and protocols provide comprehensive guidance on its solubility and preparation.

3.1. Solubility Data

Solvent	Maximum Solubility (mg/mL)	Maximum Solubility (mM)	Notes
DMSO	50 - 62.5 mg/mL	96.10 - 120.13 mM	Requires sonication and gentle warming (up to 60°C). Use newly opened, anhydrous DMSO for best results. [1] [5]
Water	10 - 18.33 mg/mL	19.22 - 35.23 mM	Requires sonication. [1] [6]

3.2. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials and Equipment:

- **DB1976 dihydrochloride** powder

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Water bath sonicator
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes

Procedure:

- Weighing: Accurately weigh the desired amount of **DB1976 dihydrochloride** powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.20 mg.
 - Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight (g/mol) = Mass (g)
 - $0.001 \text{ L} \times 0.010 \text{ mol/L} \times 520.28 \text{ g/mol} = 0.00520 \text{ g} = 5.20 \text{ mg}$
- Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For a 10 mM solution, add 1 mL of DMSO for every 5.20 mg of compound.
- Solubilization: Tightly cap the vial and vortex thoroughly. To ensure complete dissolution, sonicate the solution in a water bath. Gentle warming to 60°C can also be applied if necessary.[1] Visually inspect the solution to ensure no particulates are present.
- Aliquoting and Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile vials. This practice minimizes contamination and degradation from repeated freeze-thaw cycles.[1]

Protocol 2: Preparation of a 10 mM Stock Solution in Water

Materials and Equipment:

- **DB1976 dihydrochloride** powder
- Nuclease-free water (or sterile, deionized water)

- Vortex mixer
- Water bath sonicator
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes
- 0.22 μ m sterile syringe filter

Procedure:

- Weighing: Weigh 5.20 mg of **DB1976 dihydrochloride** powder to prepare 1 mL of a 10 mM stock solution.
- Dissolution: Add 1 mL of nuclease-free water to the vial.
- Solubilization: Vortex the mixture vigorously. Sonicate the solution in a water bath until the compound is completely dissolved.[6]
- Sterilization: If the solution is intended for cell culture experiments, it is crucial to sterilize it by passing it through a 0.22 μ m filter.[1]
- Aliquoting and Storage: Aliquot the sterile solution into single-use vials for storage.

3.3. Storage and Stability

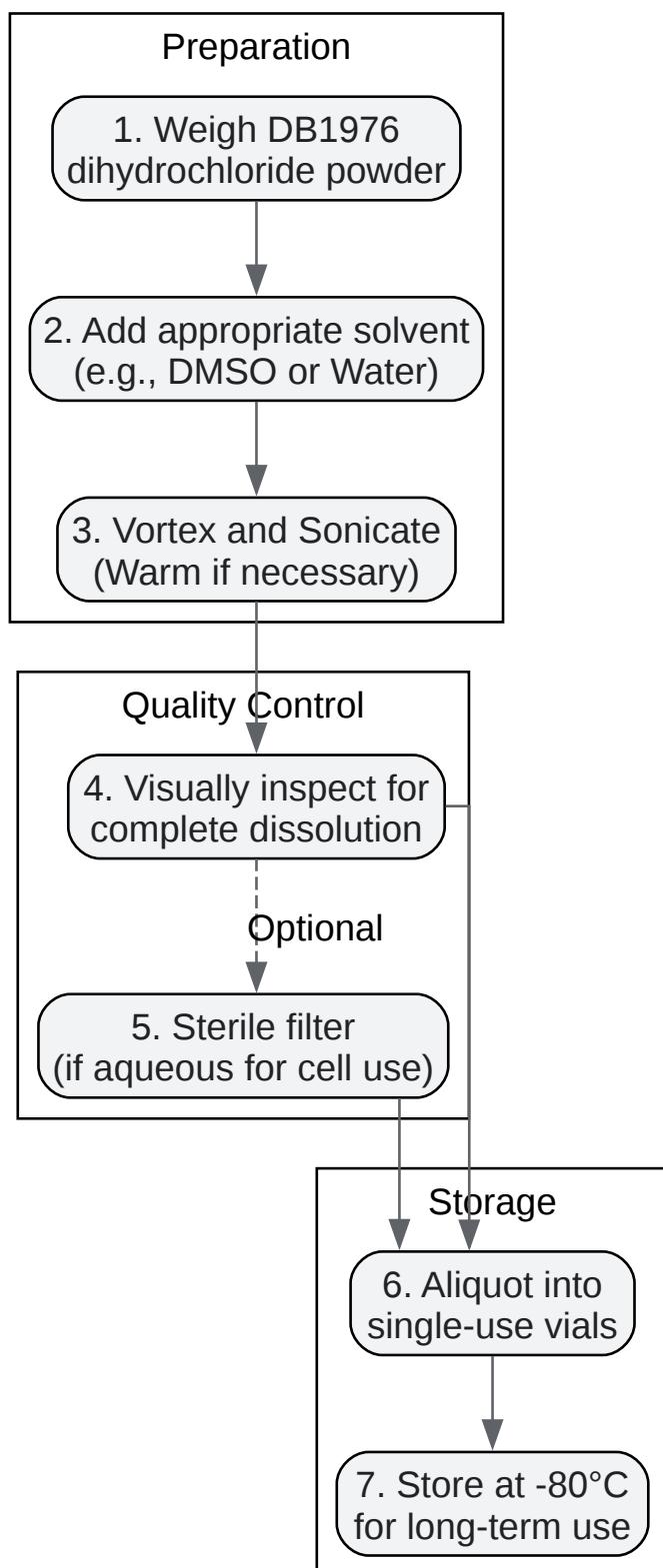
Proper storage is essential to maintain the biological activity of the compound.

Form	Storage Temperature	Stability Period	Notes
Solid Powder	-20°C	3 years	Store sealed and protected from moisture. [6]
In Solvent	-80°C	1 year	Recommended for long-term storage. [1] [6]
In Solvent	-20°C	1 - 6 months	Avoid repeated freeze-thaw cycles. [1] [5]

Visualized Workflows and Pathways

4.1. Experimental Workflow: Stock Solution Preparation

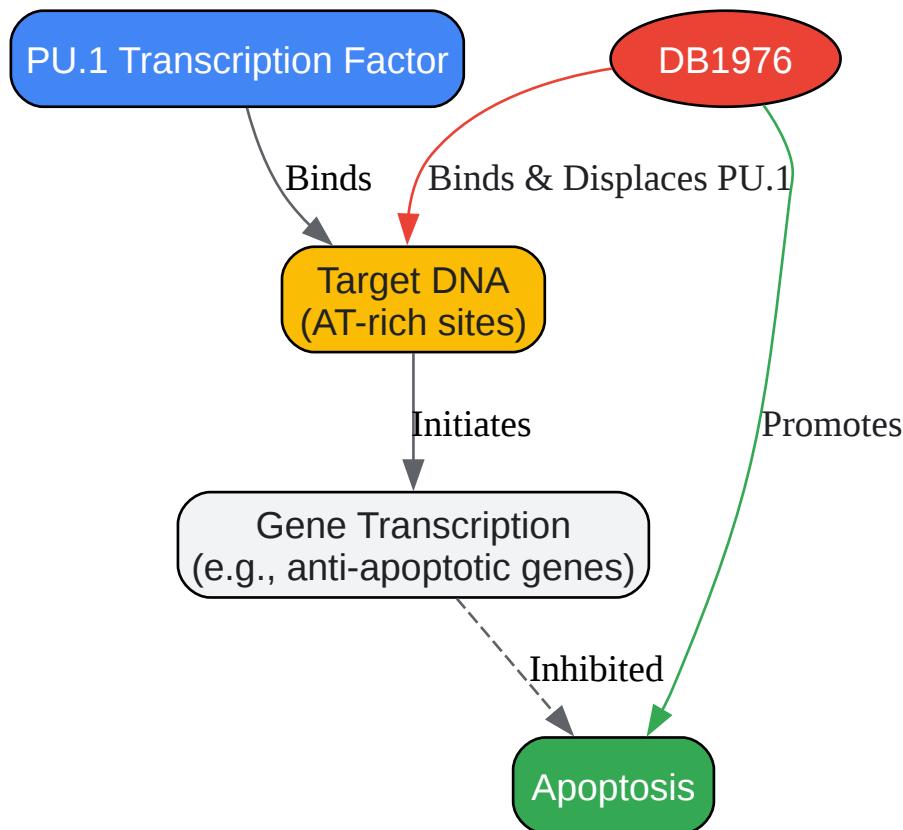
The following diagram outlines the general workflow for preparing a stock solution of **DB1976 dihydrochloride**.

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Caption: Workflow for **DB1976 dihydrochloride** stock solution preparation.

4.2. Signaling Pathway: Inhibition of PU.1

This diagram illustrates the mechanism of action of DB1976, where it inhibits the transcription factor PU.1 from binding to DNA, thereby affecting gene expression and promoting apoptosis.



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Caption: DB1976 inhibits PU.1, blocking transcription and inducing apoptosis.

Safety Precautions

- **DB1976 dihydrochloride** is for research use only.^[1]
- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.
- Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
- Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

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